

# Physical and chemical properties of 1-Stearo-3-linolein

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## Compound of Interest

Compound Name: 1-Stearo-3-linolein

Cat. No.: B1142539

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An In-depth Technical Guide to the Physical and Chemical Properties of **1-Stearo-3-linolein**

This guide provides a comprehensive overview of the core physical and chemical properties of **1-Stearo-3-linolein**, tailored for researchers, scientists, and professionals in drug development. This document details the molecule's characteristics, methods for their determination, and its role in metabolic pathways.

## Chemical Identity and Properties

**1-Stearo-3-linolein**, a diacylglycerol, is a lipid molecule consisting of a glycerol backbone with a stearic acid molecule esterified at the sn-1 position and a linoleic acid molecule at the sn-3 position.

Table 1: Chemical Identification of **1-Stearo-3-linolein**

Identifier	Value
IUPAC Name	(9Z,12Z)-2-hydroxy-3-(stearoyloxy)propyl octadeca-9,12-dienoate
Synonyms	1-Stearin-3-Linolein, DG(18:0/0:0/18:2)[1]
CAS Number	126301-96-0[1]
Molecular Formula	C <sub>39</sub> H <sub>72</sub> O <sub>5</sub> [1]
Molecular Weight	620.99 g/mol [1]

## Physicochemical Properties

The physical state of **1-Stearo-3-linolein** is reported as a liquid at standard conditions.[1] While specific experimental data for the melting point, boiling point, and density of **1-Stearo-3-linolein** are not readily available in the literature, this section outlines the properties of structurally similar triacylglycerols to provide an estimation.

Table 2: Physical Properties of **1-Stearo-3-linolein** and Related Compounds

Property	1-Stearo-3-linolein	1-Stearoyl-2-oleoyl-3-linoleoyl-rac-glycerol (Isomer)	Triolein (Related TAG)	Trilinolein (Related TAG)
Physical State	Liquid	Solid	Liquid	-
Melting Point	Data not available	Data not available	-4 °C	Data not available
Boiling Point	Data not available	Data not available	237 °C at 18 atm	Data not available
Density	Data not available	Data not available	0.915 g/cm <sup>3</sup> at 15 °C	Data not available
Solubility	Data not available	Slightly soluble in Chloroform; 10 mg/mL in DMF; 10 mg/mL in Ethanol	Soluble in chloroform, ether, carbon tetrachloride; slightly soluble in alcohol; insoluble in water.	Data not available

## Experimental Protocols

This section details the standard methodologies for determining the key physicochemical properties of lipids like **1-Stearo-3-linolein**.

### Determination of Melting Point (Differential Scanning Calorimetry)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to determine the melting point of a substance by measuring the difference in heat flow between a sample and a reference as a function of temperature.

- Principle: As the sample undergoes a phase transition, such as melting, it will absorb heat, which is detected as a change in the heat flow compared to the inert reference.

- Instrumentation: A differential scanning calorimeter.
- Procedure:
  - A small, accurately weighed sample (5-10 mg) is placed in an aluminum DSC pan and hermetically sealed. An empty sealed pan is used as a reference.
  - The instrument is calibrated for temperature and enthalpy using a certified standard (e.g., indium).
  - The sample and reference are cooled to a temperature well below the expected melting point.
  - The temperature is then ramped up at a constant rate (e.g., 5-10 °C/min).
  - The heat flow to the sample and reference is monitored, and the data is recorded as a thermogram.
  - The melting point is determined from the onset temperature of the melting peak in the thermogram.

## Determination of Boiling Point (Thermogravimetric Analysis)

Thermogravimetric Analysis (TGA) can be employed to determine the boiling point of a substance by measuring its mass as a function of temperature in a controlled atmosphere.

- Principle: As the sample is heated, its mass will remain stable until the boiling point is reached, at which point a significant mass loss will occur due to vaporization.
- Instrumentation: A thermogravimetric analyzer.
- Procedure:
  - A small sample (10-20 mg) is placed in a tared TGA crucible.
  - The crucible is placed in the TGA furnace under an inert atmosphere (e.g., nitrogen).

- The sample is heated at a constant rate (e.g., 10 °C/min).
- The mass of the sample is continuously monitored and recorded as a function of temperature.
- The boiling point is identified as the onset temperature of the major mass loss step in the TGA curve.

## Determination of Density (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, a glass flask with a precise volume.

- Principle: The density is calculated from the mass of the liquid that completely fills the known volume of the pycnometer at a constant temperature.
- Instrumentation: A pycnometer of known volume, an analytical balance, and a constant temperature water bath.
- Procedure:
  - The empty, clean, and dry pycnometer is accurately weighed.
  - The pycnometer is filled with the liquid sample, ensuring no air bubbles are present.
  - The filled pycnometer is placed in a constant temperature water bath until it reaches thermal equilibrium.
  - The pycnometer is removed from the bath, and the exterior is carefully dried.
  - The filled pycnometer is weighed.
  - The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the volume of the pycnometer.

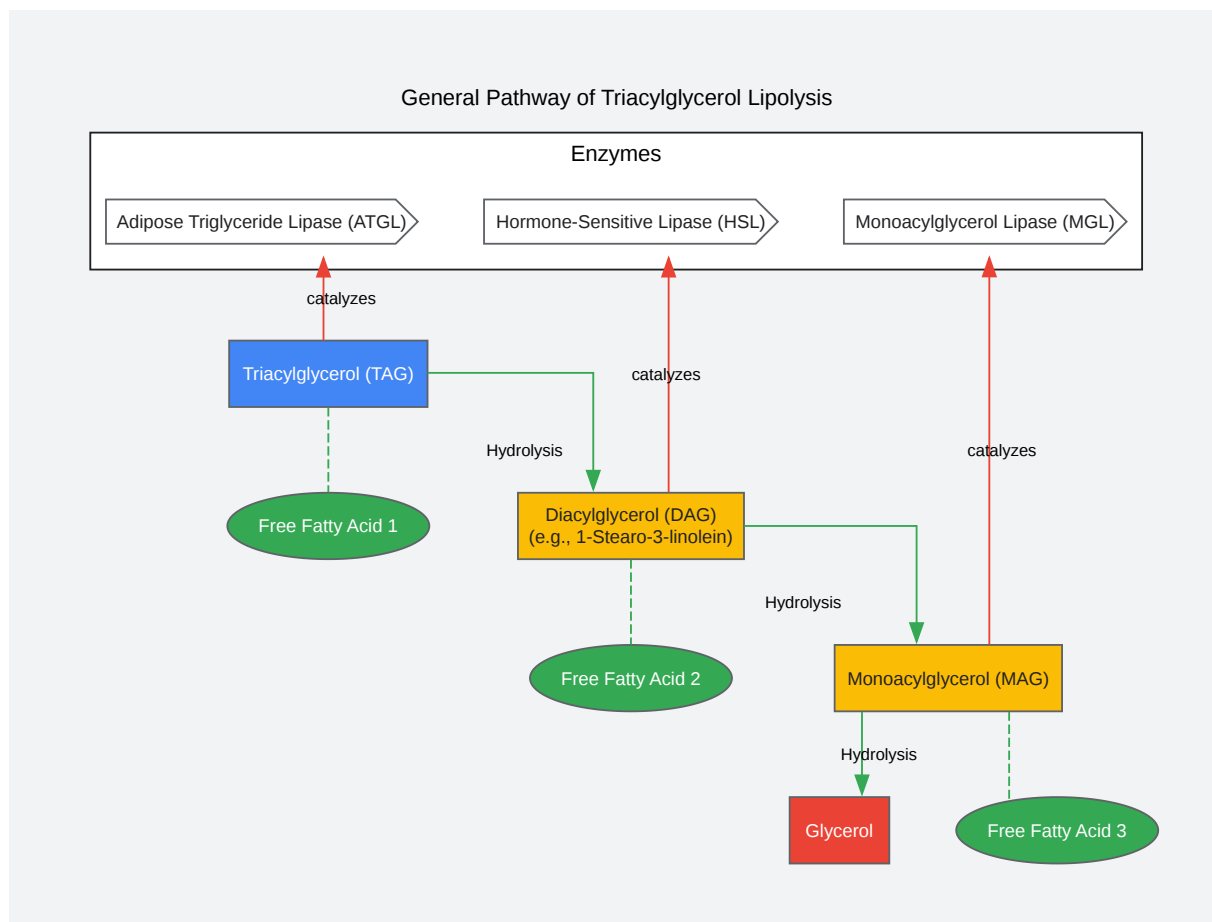
## Determination of Solubility (Shake-Flask Method)

The equilibrium solubility of a compound in a particular solvent is determined using the shake-flask method.

- Principle: An excess amount of the solute is agitated in the solvent at a constant temperature for a sufficient time to reach equilibrium. The concentration of the solute in the saturated solution is then determined.
- Instrumentation: A temperature-controlled shaker, centrifuge, and an analytical instrument for concentration measurement (e.g., HPLC).
- Procedure:
  - An excess amount of **1-Stearo-3-linolein** is added to a known volume of the solvent in a sealed vial.
  - The vial is placed in a shaker and agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
  - The solution is then centrifuged to separate the undissolved solute.
  - An aliquot of the supernatant is carefully removed, diluted, and the concentration of the dissolved **1-Stearo-3-linolein** is quantified using a suitable analytical method like HPLC.

## Metabolic Pathway: Lipolysis of Triacylglycerols

**1-Stearo-3-linolein**, as a diacylglycerol, is an intermediate in the metabolic pathway of triacylglycerol breakdown, known as lipolysis. The complete hydrolysis of a triacylglycerol yields glycerol and three fatty acids. This process is crucial for mobilizing stored fat for energy.



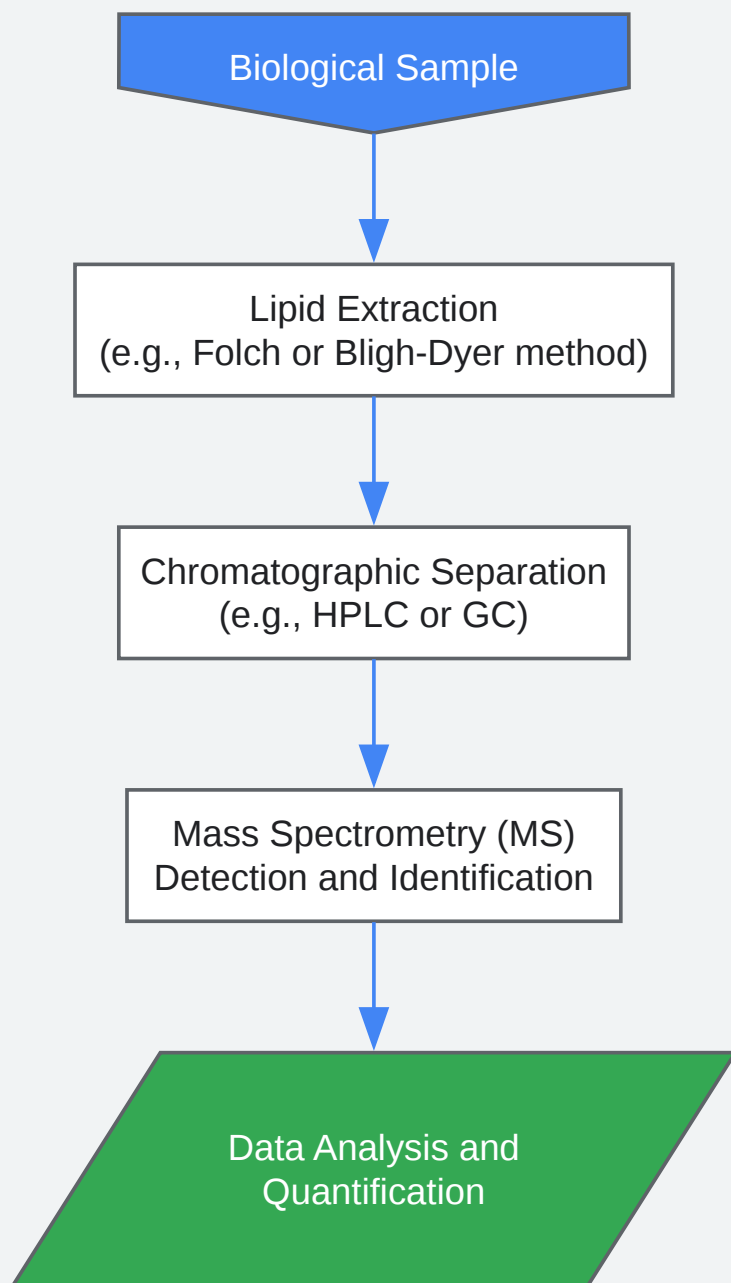
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Caption: General enzymatic breakdown of triacylglycerols into diacylglycerols, monoacylglycerols, glycerol, and free fatty acids.

The experimental workflow for analyzing the composition of a lipid sample containing **1-Stearo-3-linolein** would typically involve extraction followed by chromatographic separation and mass spectrometric identification.



## Experimental Workflow for Lipid Analysis



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Caption: A typical workflow for the extraction, separation, and identification of lipids from a biological sample.

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## References

- 1. 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol | CAS 2680-59-3 | Cayman Chemical | Biomol.com [biomol.com]
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